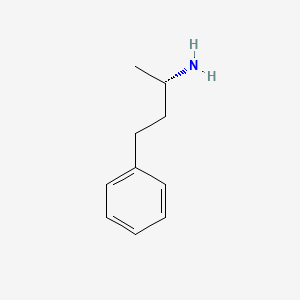
(S)-4-苯基丁-2-胺
描述
(S)-4-Phenylbutan-2-amine, also known as phenylisobutylamine or β-phenylisobutylamine, is a psychoactive drug that belongs to the amphetamine class of compounds. It is structurally similar to amphetamine and methamphetamine, but it has a phenyl group attached to the beta carbon instead of the alpha carbon. This modification results in a compound that has less potent stimulant effects than amphetamine, but it still has some psychoactive effects.
科学研究应用
-
Chemistry : Compounds are often studied for their reactivity, stability, and synthesis. Researchers might investigate the methods to synthesize “(s)-4-Phenylbutan-2-amine”, analyze its chemical properties, or use it as a building block to create more complex molecules .
-
Biology : In biological research, compounds can be studied for their effects on biological systems. For example, “(s)-4-Phenylbutan-2-amine” could be tested on cells or organisms to observe any changes in biological processes .
-
Medicine : In the field of medicine, compounds are often studied for their potential therapeutic effects. If “(s)-4-Phenylbutan-2-amine” shows promising biological activity, it could be further studied in preclinical and clinical trials .
-
Pharmacology : Pharmacologists might study the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of “(s)-4-Phenylbutan-2-amine”. This includes studying how the compound is absorbed, distributed, metabolized, and excreted in the body .
-
Neuroscience : Compounds can be studied for their effects on the nervous system. If “(s)-4-Phenylbutan-2-amine” interacts with certain receptors or neural pathways, it could be studied for potential effects on cognition, behavior, or neurological disorders .
-
Biochemistry : Biochemists might study how “(s)-4-Phenylbutan-2-amine” interacts with various biomolecules. This could involve studying its effects on enzymes, cellular signaling pathways, or genetic material .
-
Nanotechnology : This compound could be used in the development of ionic liquids, which have found diverse applications in different chemical, biochemical, biophysical fields, and a number of industrial usages . These ionic liquids-based products and procedural applications are being developed for a number of newer industrial purposes, and academic uses in nanotechnology related procedures, processes, and products, especially in nanobiotechnology and nanomedicine . This will allow the development of multifunctional smart nanoparticles and nanosystems for sensing, diagnostic, and drug and gene delivery applications .
-
Quantum Computing : In the field of quantum computing, certain compounds can be used in the development of quantum algorithms. For example, Shor’s algorithm is a quantum algorithm for finding the prime factors of an integer . It is one of the few known quantum algorithms with compelling potential applications and strong evidence of superpolynomial speedup compared to best known classical algorithms .
-
Artificial Intelligence : Compounds like “(s)-4-Phenylbutan-2-amine” could potentially be used in the development of advanced AI systems . These AI systems can automate tasks, analyze data faster, generate creative content on demand, and provide personalized experiences .
-
Nanotechnology : This compound could be used in the development of ionic liquids, which have found diverse applications in different chemical, biochemical, biophysical fields, and a number of industrial usages . These ionic liquids-based products and procedural applications are being developed for a number of newer industrial purposes, and academic uses in nanotechnology related procedures, processes, and products, especially in nanobiotechnology and nanomedicine . This will allow the development of multifunctional smart nanoparticles and nanosystems for sensing, diagnostic, and drug and gene delivery applications .
-
Quantum Computing : In the field of quantum computing, certain compounds can be used in the development of quantum algorithms. For example, Shor’s algorithm is a quantum algorithm for finding the prime factors of an integer . It is one of the few known quantum algorithms with compelling potential applications and strong evidence of superpolynomial speedup compared to best known classical algorithms .
-
Artificial Intelligence : Compounds like “(s)-4-Phenylbutan-2-amine” could potentially be used in the development of advanced AI systems . These AI systems can automate tasks, analyze data faster, generate creative content on demand, and provide personalized experiences .
属性
IUPAC Name |
(2S)-4-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUIGDEWBNQJJ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426390 | |
| Record name | AG-F-48804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-4-Phenylbutan-2-amine | |
CAS RN |
4187-57-9 | |
| Record name | 4-Phenylbutan-2-amine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-F-48804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4187-57-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLBUTAN-2-AMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATN027167D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



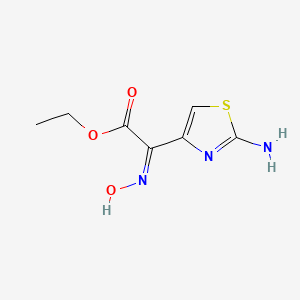

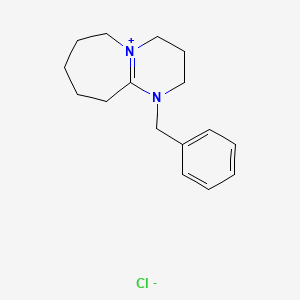
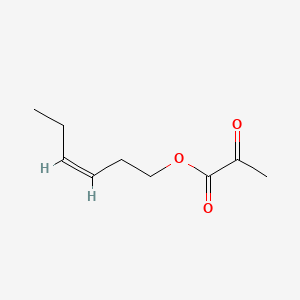
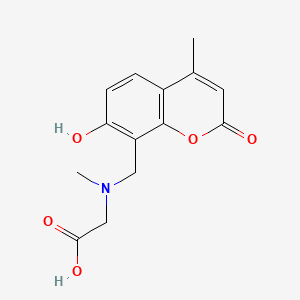
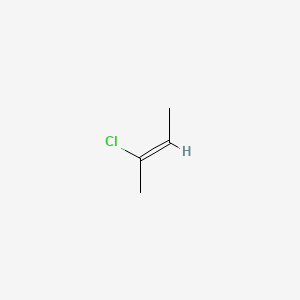
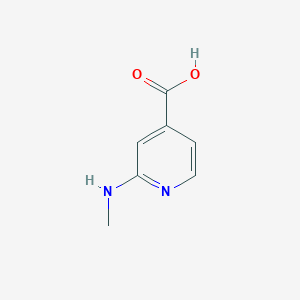

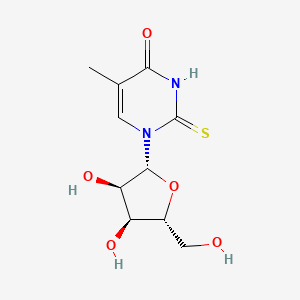
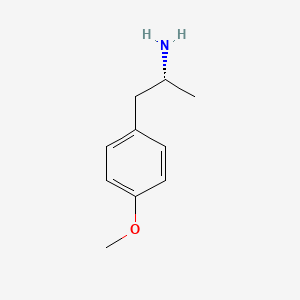
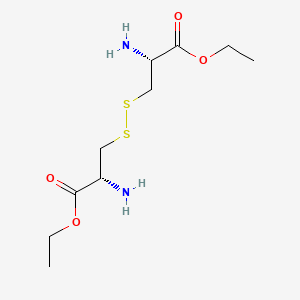

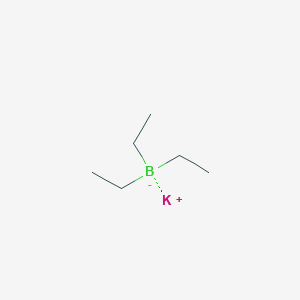
![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)